molecular formula C21H25N5O B5650028 1H-indol-6-yl-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone

1H-indol-6-yl-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone

Cat. No.: B5650028
M. Wt: 363.5 g/mol
InChI Key: PDVHYUAWCBUYRO-MAUKXSAKSA-N
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Description

1H-indol-6-yl-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone is a complex organic compound that features both indole and imidazole moieties. These structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indol-6-yl-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone typically involves multi-step organic synthesis. The process often starts with the preparation of the indole and imidazole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening methods to optimize yields and purity. Techniques like chromatography and crystallization are used for purification .

Chemical Reactions Analysis

Types of Reactions

1H-indol-6-yl-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1H-indol-6-yl-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-indol-6-yl-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone involves its interaction with specific molecular targets and pathways. The indole and imidazole moieties allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-indol-6-yl-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[32Its complex structure allows for diverse chemical modifications, making it a valuable compound in research and industry .

Properties

IUPAC Name

1H-indol-6-yl-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-14-20(24-13-23-14)12-25-9-15-2-5-18(11-25)26(10-15)21(27)17-4-3-16-6-7-22-19(16)8-17/h3-4,6-8,13,15,18,22H,2,5,9-12H2,1H3,(H,23,24)/t15-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVHYUAWCBUYRO-MAUKXSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)C(=O)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)C(=O)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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